2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide
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Overview
Description
The compound “2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide” is a chemical compound with the molecular formula C12H16BrNO4S2 and a molecular weight of 382.3 . It is intended for research use only and not for diagnostic or therapeutic use .
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, pinacol boronic esters, which are similar to the compound , can undergo protodeboronation utilizing a radical approach . This reaction, when paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .properties
IUPAC Name |
4-methyl-N-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18-9-11-19(12-10-18)25(32)29-23-20-6-2-3-7-21(20)28-24(23)26(33)31-16-14-30(15-17-31)22-8-4-5-13-27-22/h2-13,28H,14-17H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSNFMXKYDHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide |
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